4-Chloro-3-fluorotoluene
Overview
Description
4-Chloro-3-fluorotoluene is an organic compound with the molecular formula C₇H₆ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 4th and 3rd positions, respectively . This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorotoluene can be synthesized through several methods. One common method involves the diazotization of 4-chloro-3-aminotoluene followed by fluorination. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 4-chloro-3-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct fluorination of 4-chlorotoluene using fluorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, and other nucleophiles can be used.
Major Products:
Electrophilic Aromatic Substitution: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives of this compound.
Nucleophilic Substitution: Products can include various substituted toluenes where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
4-Chloro-3-fluorotolu
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXNHUSVBYUTJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371464 | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-94-6 | |
Record name | 1-Chloro-2-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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